Benzenamine, 3-chloro-N-[4-[(4-methylphenyl)sulfonyl]phenyl]-
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Overview
Description
Benzenamine, 3-chloro-N-[4-[(4-methylphenyl)sulfonyl]phenyl]- is an organic compound with a complex structure that includes a benzenamine core substituted with a chlorine atom and a sulfonyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 3-chloro-N-[4-[(4-methylphenyl)sulfonyl]phenyl]- typically involves multiple steps. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high efficiency.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar coupling techniques. The choice of reagents and catalysts, as well as optimization of reaction conditions, are crucial to achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 3-chloro-N-[4-[(4-methylphenyl)sulfonyl]phenyl]- can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Electrophilic Aromatic Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzenamines, while oxidation can produce sulfonyl derivatives.
Scientific Research Applications
Benzenamine, 3-chloro-N-[4-[(4-methylphenyl)sulfonyl]phenyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Benzenamine, 3-chloro-N-[4-[(4-methylphenyl)sulfonyl]phenyl]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites, while the aromatic rings can participate in π-π stacking interactions. These interactions can modulate the activity of target proteins and pathways .
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 3-chloro-4-methyl-: Similar structure but lacks the sulfonyl group.
Benzenamine, 4-chloro-3-(trifluoromethyl)-: Contains a trifluoromethyl group instead of the sulfonyl group.
Uniqueness
The presence of the sulfonyl group in Benzenamine, 3-chloro-N-[4-[(4-methylphenyl)sulfonyl]phenyl]- imparts unique chemical properties, such as increased polarity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and valuable for specialized applications .
Properties
CAS No. |
61654-50-0 |
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Molecular Formula |
C19H16ClNO2S |
Molecular Weight |
357.9 g/mol |
IUPAC Name |
3-chloro-N-[4-(4-methylphenyl)sulfonylphenyl]aniline |
InChI |
InChI=1S/C19H16ClNO2S/c1-14-5-9-18(10-6-14)24(22,23)19-11-7-16(8-12-19)21-17-4-2-3-15(20)13-17/h2-13,21H,1H3 |
InChI Key |
ZKFZROZXNDADPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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